Methanesulfonyl Fluoride: A Comprehensive Technical Guide for Researchers
Methanesulfonyl Fluoride: A Comprehensive Technical Guide for Researchers
CAS Number: 558-25-8
This technical guide provides an in-depth overview of methanesulfonyl fluoride (MSF), a pivotal compound in neuropharmacological research and a versatile reagent in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and its role as a potent acetylcholinesterase inhibitor.
Chemical and Physical Properties
Methanesulfonyl fluoride is a colorless to light yellow liquid with a pungent odor.[1][2] It is a corrosive and highly toxic compound that reacts with water.[1][3] Below is a summary of its key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 558-25-8 | [1][3][4][5] |
| Molecular Formula | CH₃FO₂S | [3][4][5] |
| Molecular Weight | 98.10 g/mol | [3][4][5] |
| Boiling Point | 123-124 °C at 760 mmHg | [1][4] |
| Density | 1.427 g/mL at 25 °C | [1][4] |
| Solubility in Water | Reacts | [1] |
| Refractive Index | 1.360 | [1] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Odor | Pungent | [1] |
Synthesis and Purification
Methanesulfonyl fluoride is typically synthesized from methanesulfonyl chloride through a nucleophilic substitution reaction with a fluoride salt.
Experimental Protocol: Synthesis from Methanesulfonyl Chloride
This protocol is adapted from established synthetic methods.[1][6]
Materials:
-
Methanesulfonyl chloride (CH₃SO₂Cl)
-
Potassium fluoride (KF)
-
Water (H₂O)
-
3000 mL tank-type stirred chemical reactor with a stirring device and a heat exchange device
Procedure:
-
In a 3000 mL tank-type stirred chemical reactor, add 1125.0 g of potassium fluoride and 2000 mL of water.
-
Under stirring and with heat exchange to control the temperature, slowly add 1851.9 g of methanesulfonyl chloride dropwise.
-
Maintain the reaction temperature between 10°C and 60°C by controlling the rate of addition and the heat exchange.
-
After the addition of methanesulfonyl chloride is complete, continue stirring for an additional 15 minutes.
-
The resulting mixture contains the crude product, methanesulfonyl fluoride, and the by-product, potassium chloride.
Purification
The primary method for purifying methanesulfonyl fluoride is distillation.[7] Steam distillation can also be employed to isolate the product from the reaction mixture.[1]
Purification by Distillation:
-
Apparatus: Standard distillation apparatus.
-
Procedure: The crude reaction mixture is subjected to distillation. Methanesulfonyl fluoride, with a boiling point of 123-124 °C at atmospheric pressure, is collected.[1][4] For heat-sensitive reactions or to lower the boiling point, vacuum distillation can be utilized.
-
Work-up: After distillation, the collected methanesulfonyl fluoride can be washed with water (if phase separation is feasible and the compound's reactivity with water is managed) and dried over a suitable drying agent like calcium chloride before a final distillation.[7]
The general workflow for the synthesis and purification of methanesulfonyl fluoride is illustrated below.
Mechanism of Action: Acetylcholinesterase Inhibition
Methanesulfonyl fluoride is a potent and irreversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][8] This inhibitory action forms the basis of its investigation as a therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by a deficit in cholinergic signaling.[9][10]
The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is linked to the loss of cholinergic neurons and the subsequent reduction in acetylcholine levels in the brain.[9][10][11] By inhibiting AChE, methanesulfonyl fluoride increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
The interaction between methanesulfonyl fluoride and acetylcholinesterase involves the covalent modification of a serine residue within the active site of the enzyme, leading to its irreversible inactivation.[8]
The following diagram illustrates the cholinergic signaling pathway and the inhibitory action of methanesulfonyl fluoride.
Experimental Protocol: Acetylcholinesterase Activity Assay (Ellman's Method)
The activity of acetylcholinesterase and its inhibition by methanesulfonyl fluoride can be quantified using the colorimetric method developed by Ellman.[12][13][14] This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[14]
Materials:
-
0.1 M Sodium phosphate buffer, pH 8.0
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer, keep on ice)
-
Methanesulfonyl fluoride (MSF) solution in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI solvent (e.g., water).
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL MSF solvent.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL MSF solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and MSF/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[12]
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. To the blank wells, add 10 µL of deionized water. The final volume in each well should be 180 µL.[12]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[12]
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the rate of the test samples to the rate of the control.
The workflow for the AChE inhibition assay is depicted below.
Safety and Handling
Methanesulfonyl fluoride is a highly toxic and corrosive substance.[1][3] It is a poison by ingestion, inhalation, and subcutaneous routes.[3] Contact with moisture can produce highly corrosive and toxic fumes of hydrogen fluoride gas.[3] When heated to decomposition, it emits very toxic fumes of fluorides and sulfur oxides.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
Methanesulfonyl fluoride is a compound of significant interest due to its potent and irreversible inhibition of acetylcholinesterase, making it a valuable tool in the study of cholinergic signaling and a potential therapeutic agent for Alzheimer's disease. This guide has provided a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, and a thorough explanation of its mechanism of action, including a practical protocol for assessing its inhibitory activity. Researchers and drug development professionals should adhere to strict safety precautions when handling this compound.
References
- 1. Methanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 2. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Methanesulfonyl fluoride | 558-25-8 | FM181569 | Biosynth [biosynth.com]
- 5. Methanesulfonyl fluoride (CAS 558-25-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. CN101747237A - Method for preparing methanesulfonyl fluoride CH3SO2F by methylsufonyl chloride CH3SO2Cl - Google Patents [patents.google.com]
- 7. Methanesulfonyl Fluoride | CH3FO2S | CID 11207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Disentangling the formation, mechanism, and evolvement of the covalent methanesulfonyl fluoride acetylcholinesterase adduct: Insights into an aged‐like inactive complex susceptible to reactivation by a combination of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
